Technical Safety & Handling Guide: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Technical Safety & Handling Guide: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
CAS No: 123568-18-3 | Formula: C₈H₇BrI₂ | M.W.: 436.86 g/mol
Part 1: Executive Technical Summary
Status: Rare Research Chemical / Intermediate Primary Hazard Class: Lachrymator / Corrosive (Skin Corr. 1B)
This guide serves as a high-fidelity risk assessment and handling protocol for 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene . As a specialized intermediate often used in the synthesis of functionalized electronic materials or radiopharmaceuticals, this compound combines the acute aggression of benzyl bromides with the photolytic instability of aryl iodides .
Critical Safety Warning: Unlike standard laboratory reagents, this compound possesses a "dual-threat" profile:
-
Chemical Aggression: The bromomethyl moiety (-CH₂Br) is a potent alkylating agent, capable of irreversible binding to biological nucleophiles (DNA, proteins), causing severe chemical burns and lachrymation.
-
Physical Instability: The iodine substituents render the molecule sensitive to light, leading to homolytic cleavage and the release of iodine radicals, which can complicate waste management and purity profiles.
Part 2: Chemical Identity & Physicochemical Properties
| Property | Value / Description | Technical Implication |
| CAS Number | 123568-18-3 | Unique identifier for inventory tracking.[1] |
| Molecular Structure | Core: Benzene ringPos 1: Bromomethyl (-CH₂Br)Pos 2, 5: Iodine (-I)Pos 4: Methyl (-CH₃) | The para arrangement of the methyl and bromomethyl groups, flanked by iodines, creates a sterically crowded but highly reactive electrophile. |
| Physical State | Solid (Off-white to yellow) | High molecular weight (436.86) and halogen stacking interactions typically result in a solid at STP. |
| Solubility | DCM, Chloroform, THF | Lipophilic. Insoluble in water ; hydrolyzes slowly to release HBr.[2] |
| Reactivity | Electrophile | Reacts violently with strong bases, amines, and thiols. |
Part 3: Hazard Identification & Mechanism (The "Why")
To handle this chemical safely, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is a cysteine-targeting alkylator .
3.1 The Alkylation Mechanism
The carbon atom in the bromomethyl group is electron-deficient due to the withdrawing nature of the bromine. Upon contact with biological tissue:
-
Permeation: The lipophilic iodine atoms facilitate rapid transport across the lipid bilayer of cell membranes.
-
Attack: Intracellular nucleophiles (specifically the thiol -SH groups in cysteine residues of TRPA1 ion channels) attack the benzylic carbon.
-
Result: This irreversible alkylation triggers the TRPA1 channel, sending massive pain signals (burning sensation) and inducing lachrymation (tearing) as a defense mechanism.
3.2 GHS Classification (Derived)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4][5]
-
Aquatic Toxicity: Acute 1 (Due to heavy halogen content).
Part 4: Engineering Controls & Personal Protective Equipment (PPE)
Standard nitrile gloves are insufficient for prolonged handling of benzyl bromide derivatives due to rapid permeation.
4.1 Glove Permeation Protocol
-
Primary Barrier: Silver Shield / 4H (Laminate) gloves .
-
Why? Benzyl halides can permeate nitrile in <10 minutes. Laminate resists for >4 hours.
-
-
Dexterity Layer: Wear disposable nitrile gloves over the laminate gloves to secure the loose fit and provide grip.
4.2 Ventilation Requirements
-
Mandatory: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Prohibited: Open-bench weighing. If a balance is not inside the hood, use a glove bag or transfer the solid into a pre-tared vial inside the hood before weighing.
4.3 Visual Workflow: Safe Handling Logic
Figure 1: Safe handling workflow emphasizing the critical quenching step for residues.
Part 5: Emergency Response & Decontamination
Water alone is ineffective for cleaning spills of this compound because it is insoluble and hydrolysis is slow. You must chemically degrade the electrophile.
5.1 The "Decon Solution" (Nucleophilic Scavenger)
Prepare a 10% Sodium Thiosulfate solution mixed with a small amount of ethanol (to solubilize the organic halide).
-
Chemistry: Thiosulfate (
) is a "soft" nucleophile that reacts rapidly with the benzyl bromide, displacing the bromide ion and forming a non-volatile, water-soluble Bunte salt.-
Reaction:
-
5.2 Spill Response Algorithm
Figure 2: Decision tree for neutralizing spills, prioritizing chemical deactivation over physical removal.
Part 6: Synthesis & Stability Context
6.1 Synthesis Context
This compound is typically synthesized via the radical bromination of 2,5-diiodo-4-methyltoluene (also known as 2,5-diiodo-p-xylene).
-
Reagent: N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).
-
Impurity Profile: The product often contains traces of unreacted starting material or the gem-dibromide (over-brominated).
6.2 Storage Conditions
-
Light: Strictly Protect from Light. The C-I bond is weak (~50-60 kcal/mol). UV light causes homolysis, liberating Iodine (
), which turns the solid purple/brown and catalyzes decomposition. -
Temperature: Store at 2–8°C (Refrigerated) to retard hydrolysis and deiodination.
-
Atmosphere: Store under Argon or Nitrogen . Moisture promotes hydrolysis to HBr (corrosive gas).
Part 7: Waste Management
-
Classification: Halogenated Organic Waste .
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Segregation: Do NOT mix with strong oxidizing acids (Nitric acid) or strong bases.
-
Labeling: Must be clearly labeled "Lachrymator" and "Contains Iodine" (important for incineration parameters).
References
-
Sigma-Aldrich. (n.d.). Product No. 123568-18-3: 1-Bromo-2,5-diiodo-4-methylbenzene.[1] Retrieved from [6]
-
PubChem. (2025). Compound Summary: Benzyl bromide derivatives and their lachrymatory properties. National Library of Medicine. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Gas Phase Ion Energetics Data: Benzyl halides. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Methylbenzyl bromide (Analogous Hazard Profile). Retrieved from
-
Chemical Book. (2024). Synthesis routes for Di-iodo benzyl derivatives. Retrieved from
Sources
- 1. 1-BROMO-2,5-DIIODO-4-METHYLBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. 1-BROMO-2,5-DIMETHOXY-4-METHYL-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
